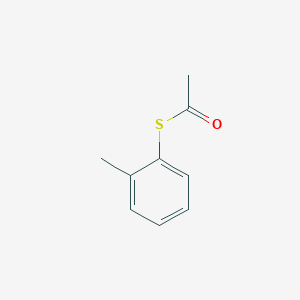

S-(2-methylphenyl) ethanethioate

CAS No.: 10436-57-4

Cat. No.: VC3827465

Molecular Formula: C9H10OS

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10436-57-4 |

|---|---|

| Molecular Formula | C9H10OS |

| Molecular Weight | 166.24 g/mol |

| IUPAC Name | S-(2-methylphenyl) ethanethioate |

| Standard InChI | InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 |

| Standard InChI Key | NGPKWOGMRQWAKJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1SC(=O)C |

| Canonical SMILES | CC1=CC=CC=C1SC(=O)C |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named S-[(2-methylphenyl)methyl] ethanethioate under IUPAC guidelines . Alternative designations include thioacetic acid S-(2-methylbenzyl) ester and ethanethioic acid S-[(2-methylphenyl)methyl] ester . The CAS registry number 1624262-05-0 serves as its unique identifier in chemical databases .

Molecular Architecture

Synthesis and Production

Synthetic Pathways

Laboratory synthesis typically employs nucleophilic acyl substitution reactions. A validated protocol involves:

-

Chloride intermediate formation: Reacting 2-methylbenzyl alcohol with chloroacetyl chloride in dichloromethane at 0°C .

-

Thioacetate formation: Treating the chloride intermediate with potassium thioacetate in acetone under ambient conditions .

The reaction sequence achieves yields exceeding 70% after purification via silica gel chromatography .

Reaction Optimization

Key parameters influencing yield:

-

Temperature control: Maintaining 0°C during acylation prevents diacylation byproducts .

-

Solvent selection: Acetone enhances nucleophilicity of thioacetate ions compared to polar aprotic solvents .

-

Stoichiometry: A 1:1.2 molar ratio of chloride to potassium thioacetate maximizes conversion .

Structural and Physicochemical Properties

Spectroscopic Characterization

Computed Physicochemical Parameters

The relatively low polar surface area and moderate lipophilicity (XLogP3 = 2.5) suggest membrane permeability, a desirable trait for bioactive molecules .

Reactivity and Stability Profile

Hydrolytic Susceptibility

The thioester bond undergoes alkaline hydrolysis more readily than oxyesters. In methanol/water (1:1) with 2M KOH at 35°C, complete cleavage occurs within 2 hours, yielding 2-methylbenzyl mercaptan and acetate ions . This lability necessitates anhydrous storage conditions for long-term stability.

Applications and Research Utility

Synthetic Intermediate

The compound serves as a protected thiol precursor in pharmaceutical synthesis. Deprotection under mild basic conditions generates free thiols for subsequent conjugation reactions . Recent studies highlight its utility in preparing metallo-β-lactamase inhibitors, though specific biological data remain unpublished .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume